N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl group and an oxan-3-ylmethyl group
Properties
IUPAC Name |
N-tert-butyl-1-(oxan-3-ylmethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)16-14(18)13-6-7-17(10-13)9-12-5-4-8-19-11-12/h12-13H,4-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGQUHRIRXEXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)CC2CCCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Oxan-3-ylmethyl Group: The oxan-3-ylmethyl group can be attached through a nucleophilic substitution reaction using an appropriate oxan-3-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxan-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolidine ring , an oxane moiety , and a carboxamide functional group . Its synthesis typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving precursors such as 1,4-diaminobutane.
- Introduction of the Oxane Ring : Accomplished via nucleophilic substitution with oxane derivatives.
- Attachment of the tert-Butyl Group : Conducted through alkylation reactions using tert-butyl bromide.
- Formation of the Carboxamide Group : Involves amidation with suitable amines and carboxylic acid derivatives.
Chemistry
N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with diverse properties.
Biology
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated effective antibacterial properties against strains like Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : It may inhibit critical enzymes such as acetylcholinesterase (AChE), which is significant for therapeutic applications in conditions like Alzheimer’s disease.
- Anticancer Potential : Preliminary studies suggest potential anticancer properties, possibly inhibiting tumor growth through modulation of cell signaling pathways involved in proliferation and apoptosis.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases.
Industry
This compound is utilized in developing new materials and as a catalyst in various industrial processes. Its unique chemical properties allow it to facilitate reactions that are essential in manufacturing.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Research | Demonstrated effectiveness against Bacillus subtilis, suggesting broad-spectrum antibacterial activity. |
| Enzyme Inhibition Study | Showed significant inhibition of AChE, indicating potential for Alzheimer's treatment. |
| Cancer Research | Preliminary data indicated reduced tumor growth in vitro, warranting further investigation into its anticancer properties. |
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide
- tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
Uniqueness
N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide is unique due to the specific positioning of the oxan-3-ylmethyl group, which can influence its reactivity and interactions with molecular targets. This structural feature distinguishes it from similar compounds and can result in different chemical and biological properties.
Biological Activity
N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and an oxan-3-ylmethyl substituent. The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using precursors like 1,4-diamines.
- Introduction of the tert-Butyl Group : Alkylation with tert-butyl bromide in the presence of strong bases such as sodium hydride.
- Attachment of the Oxan-3-ylmethyl Group : This is done via nucleophilic substitution reactions with appropriate oxan derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to various biological effects such as:
- Enzymatic Activity Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to receptors, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that compounds similar to N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing pyrrolidinic structures have shown promising results against pathogens like Pseudomonas aeruginosa .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurological disorders. Its structural similarity to known neuroprotective agents supports further investigation into its potential therapeutic applications .
Antiviral Activity
The compound has been explored for its antiviral properties. Research on related compounds indicates that modifications in the pyrrolidine structure can enhance antiviral efficacy against various viruses .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several pyrrolidine derivatives, including those structurally similar to N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine. The results demonstrated potent antibacterial activity against multiple strains, highlighting the importance of structural variations in enhancing efficacy .
| Compound Structure | Antibacterial Activity | Target Bacteria |
|---|---|---|
| Pyrrolidine Derivative A | High | Staphylococcus aureus |
| Pyrrolidine Derivative B | Moderate | E. coli |
| N-tert-butyl variant | Potent | Pseudomonas aeruginosa |
Study 2: Neuroprotective Potential
In vitro studies assessed the neuroprotective effects of N-tert-butyl derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated a significant reduction in cell death compared to controls, suggesting potential for further development in neurodegenerative disease treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
